

tucatinib palmar-plantar erythrodysesthesia management

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Compound Focus: Tucatinib

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Overview and Incidence

Palmar-plantar erythrodysesthesia is a skin reaction that primarily affects the palms of the hands and soles of the feet. In the pivotal **HER2CLIMB trial**, the incidence of PPE of any grade was **63%** in patients receiving the **tucatinib** combination regimen [1] [2]. It is important to note that this side effect is frequently attributed to **capecitabine**, a chemotherapy drug used in the combination [3] [4]. The condition arises when small amounts of drug leak out of capillaries in the hands and feet, causing localized tissue damage [5] [4].

The table below summarizes the key clinical data on PPE from the **tucatinib** regimen:

Aspect	Details
Reported Incidence	63% of patients (HER2CLIMB trial) [1] [2]
Primary Causative Agent	Largely associated with capecitabine in the regimen [3] [4]
Common Symptoms	Redness, tingling, burning, pain, tightness, swelling, blistering, peeling, and cracked skin on palms and soles [5] [4].

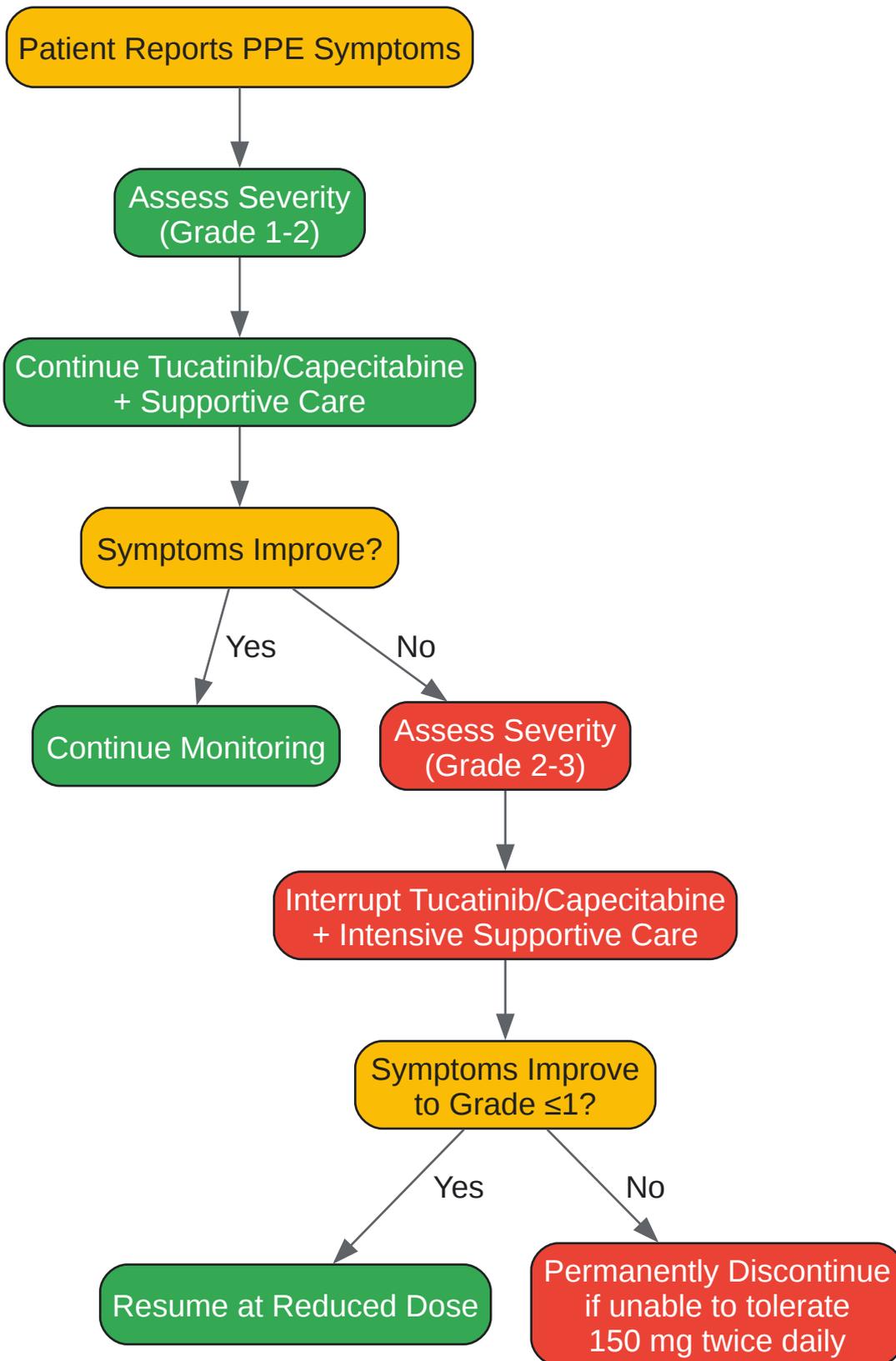
Prevention and Proactive Management

Proactive strategies are crucial for preventing PPE or reducing its severity.

- **Skin Care: Regularly apply moisturizing creams or lotions**, particularly those containing urea, to keep the skin on hands and feet well-hydrated. This should begin before starting treatment and continue throughout [5] [4].
- **Avoid Triggers:** Patients should avoid activities and exposures that cause **heat, friction, or pressure** on hands and feet [5] [4]:
 - **Avoid hot water** for baths, showers, and washing dishes.
 - **Avoid saunas and steam rooms.**
 - **Wear loose, comfortable shoes and clothing** to minimize rubbing.
 - **Limit activities** that involve forceful hand motions (e.g., using tools, screwdrivers) or prolonged impact on feet (e.g., running, jumping) [5] [4].
- **Drug Dosing:** Real-world evidence suggests that using **modified capecitabine dosing schedules** (e.g., one week on, one week off) or a **reduced starting dose** (e.g., 1000 mg/m² twice daily) can improve tolerability without significantly compromising efficacy [3].

Management and Dose Modification

The following workflow outlines the clinical management path for a patient presenting with symptoms of PPE.



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For severe or persistent cases, medical intervention is necessary:

- **Topical Treatments:** For painful symptoms, a healthcare provider may prescribe **corticosteroid creams** or recommend **numbing creams** for pain relief [5] [4].
- **Systemic Interventions:** If symptoms are severe (Grade 3 or higher), the protocol is to **interrupt tucatinib and/or capecitabine** until the symptoms improve to Grade 1 or resolve. Treatment can then be **resumed at a reduced dose** [1] [4].
- **Dose Reduction Schema:** The recommended dose reductions for **tucatinib** are [1]:
 - First reduction: **250 mg** twice daily
 - Second reduction: **200 mg** twice daily
 - Third reduction: **150 mg** twice daily
- **Permanent Discontinuation:** **Tucatinib** should be permanently discontinued if a patient is unable to tolerate the 150 mg twice-daily dose [1].

Research and Clinical Perspectives

For the research and development audience, consider these insights:

- **Expert Consensus:** A Delphi panel of oncology experts recognized PPE as a key manageability concern with the **tucatinib** regimen, reinforcing the importance of established management protocols [6].
- **Toxicity Source Attribution:** In clinical practice, efforts are made to determine whether PPE is primarily driven by capecitabine or exacerbated by **tucatinib**, as this influences dose modification decisions [3].
- **Financial Toxicity:** Note that dose reductions and treatment interruptions of oral oncolytics like **tucatinib** and capecitabine have significant implications for clinical trial outcomes and real-world cost-effectiveness [3].

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